- Correction to Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives [Erratum to document cited in CA162:029776]Journal of Medicinal Chemistry, 2016, 59(19),,
Cas no 926193-79-5 (Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- )

926193-79-5 structure
Nome del prodotto:Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)-
Numero CAS:926193-79-5
MF:C10H7N3O4
MW:233.180281877518
CID:2949428
Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid (ACI)
- Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)-
-
- Inchi: 1S/C10H7N3O4/c14-10(15)7-2-1-3-8(4-7)12-6-9(5-11-12)13(16)17/h1-6H,(H,14,15)
- Chiave InChI: OSXUQMULUQYNRL-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(N2C=C([N+](=O)[O-])C=N2)C=CC=1)O
Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Dimethylformamide ; 12 h, 100 °C
Riferimento
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole DerivativesJournal of Medicinal Chemistry, 2014, 57(23), 10013-10030,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Dimethylformamide ; 12 h, 100 °C
Riferimento
- Preparation of substituted pyrazolylbenzamides as JNK kinase inhibitors, World Intellectual Property Organization, , ,
Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Raw materials
Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Preparation Products
Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Letteratura correlata
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
926193-79-5 (Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- ) Prodotti correlati
- 1368040-61-2(Tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate)
- 1595931-34-2(Cyclobutane, [1-(bromomethyl)-2,2-dimethylpropyl]-)
- 1398-61-4(Chitin, Practical Grade)
- 1260865-61-9(3-(4-ethylphenyl)azetidine)
- 2171830-11-6(8-benzoylisoquinolin-5-ol)
- 2229317-34-2(N-{3-1-(methylamino)cyclopropylphenyl}acetamide)
- 2191265-90-2(1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine)
- 1935178-30-5(1-(3-bromo-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1549020-37-2(3-3-(prop-2-enamido)phenylpropanoic acid)
- 1150114-63-8(2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic Acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
